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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B15564401

For Researchers, Scientists, and Drug Development Professionals

Abstract

TS 155-2, also known as JBIR-100, is a macrocyclic lactone produced by Streptomyces
species. This compound has garnered interest due to its diverse biological activities, primarily
as an inhibitor of thrombin-stimulated calcium entry and as an antimicrobial agent. This guide
provides a comprehensive overview of the available technical information on TS 155-2,
including its chemical properties, known biological activities, and detailed experimental
protocols. The information is intended to support further research and development efforts
related to this compound.

Chemical and Physical Properties

TS 155-2 is a complex macrocyclic lactone with the following properties:
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Property Value

Synonyms JBIR-100

CAS Number 1314486-37-7

Molecular Formula Cs9He60011

Molecular Weight 704.89 g/mol

Appearance White solid

Solubility Soluble in DMSO, DMF, ethanol, and methanol
Storage -20°C

Biological Activities and Mechanism of Action

TS 155-2 has demonstrated multiple biological activities, with the most prominent being the
inhibition of thrombin-stimulated intracellular calcium mobilization and antimicrobial effects.

Inhibition of Thrombin-Stimulated Calcium Entry

TS 155-2 is reported to block the influx of calcium (Ca?*) into cells following stimulation by
thrombin. Thrombin activates Protease-Activated Receptors (PARS), primarily PAR1 on
platelets and other cells, which initiates a signaling cascade leading to an increase in
intracellular calcium concentration. This process is crucial for platelet aggregation and other
cellular responses. While the precise mechanism of inhibition by TS 155-2 is not fully
elucidated, it is proposed to interfere with this signaling pathway.

Signaling Pathway of Thrombin-Induced Calcium Release

The following diagram illustrates the general signaling pathway initiated by thrombin binding to
PAR1, leading to intracellular calcium release. The putative point of action for TS 155-2 is
indicated.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15564401?utm_src=pdf-body
https://www.benchchem.com/product/b15564401?utm_src=pdf-body
https://www.benchchem.com/product/b15564401?utm_src=pdf-body
https://www.benchchem.com/product/b15564401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

Click to download full resolution via product page

Caption: Thrombin-PARL1 signaling leading to intracellular calcium release.

Antimicrobial Activity

TS 155-2 exhibits antimicrobial activity, particularly against Gram-positive bacteria. The
proposed mechanism of action involves the perturbation and depolarization of the bacterial cell
membrane.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of TS 155-2
(JBIR-100) against a panel of microorganisms.
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Microorganism Strain MIC (pM)
Bacillus subtilis ATCC 6633 8
Bacillus sp. Al Hakam 4
Staphylococcus aureus USA300 4
Enterococcus faecalis V583 16
Enterococcus faecium 16

Mycobacterium smegmatis mc2155 >64
Escherichia coli ATCC 25922 >64
Pseudomonas aeruginosa PAO1 >64
Candida albicans ATCC 90028 >128
Saccharomyces cerevisiae S288C >64
Debaryomyces hansenii >64

V-ATPase Inhibition

Some reports suggest that TS 155-2, as a member of the hygrolidin family of macrocycles, may
act as an inhibitor of vacuolar-type H*-ATPase (V-ATPase). V-ATPases are proton pumps
essential for the acidification of intracellular compartments. However, direct experimental
evidence and quantitative data for the V-ATPase inhibitory activity of TS 155-2 are currently
limited.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

for microbroth dilution assays.

Materials:
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TS 155-2 (JBIR-100) stock solution in DMSO.

Appropriate culture medium for the test microorganism (e.g., Mueller-Hinton Broth for
bacteria, RPMI-1640 for fungi).

96-well microtiter plates.

Microorganism suspension equivalent to a 0.5 McFarland standard.
Procedure:

e Prepare a serial two-fold dilution of TS 155-2 in the appropriate culture medium in a 96-well
plate. The final concentration range should typically span from 64 uM down to 0.125 uM.

 Inoculate each well with the microorganism suspension to achieve a final concentration of
approximately 5 x 10> CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.

« Include a positive control (microorganism with no compound) and a negative control
(medium only).

 Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most
bacteria, 30°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism.

Bacterial Membrane Depolarization Assay

This protocol describes a method to assess the effect of TS 155-2 on the membrane potential
of bacterial cells using a fluorescent dye.

Materials:
 Bacillus subtilis culture in mid-logarithmic growth phase.
e TS 155-2 (JBIR-100) stock solution in DMSO.

 Membrane potential-sensitive fluorescent dye (e.g., DiIOC2(3)).
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e Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for membrane
depolarization.

e Phosphate-buffered saline (PBS).

e Fluorometer or fluorescence microscope.

Procedure:

Harvest and wash the bacterial cells and resuspend them in PBS to a defined optical density
(e.g., ODeoo 0of 0.2).

o Add the fluorescent dye to the cell suspension at a final concentration of ~1 UM and incubate
in the dark for 15-30 minutes to allow for dye uptake.

e Add varying concentrations of TS 155-2 to the dye-loaded cells. Include a vehicle control
(DMSO) and a positive control (CCCP).

o Measure the fluorescence intensity at the appropriate excitation and emission wavelengths
for the dye. For DiIOC2(3), changes in the ratio of red to green fluorescence indicate
membrane depolarization.

e Record the fluorescence changes over time to determine the kinetics of membrane
depolarization.

Experimental Workflow for Membrane Depolarization Assay
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Caption: Workflow for the bacterial membrane depolarization assay.
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Representative Protocol for Intracellular Calcium
Measurement

While a specific protocol for TS 155-2 is not available, this representative protocol using a
fluorescent calcium indicator like Fura-2 AM can be adapted to study its effect on thrombin-
induced calcium mobilization in a suitable cell line (e.g., platelets, endothelial cells).

Materials:

o Adherent cells cultured on glass coverslips or in a 96-well black-walled plate.

e Fura-2 AM stock solution in DMSO.

e Pluronic F-127.

o HEPES-buffered saline (HBS).

e Thrombin solution.

e TS 155-2 solution.

» Fluorescence microscope or plate reader capable of ratiometric measurements.
Procedure:

e Cell Loading:

[¢]

Wash the cells with HBS.

o

Prepare a loading buffer containing Fura-2 AM (typically 2-5 uM) and Pluronic F-127
(0.02%) in HBS.

[¢]

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

o

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification
of the dye within the cells for approximately 30 minutes.

e Measurement:
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o Place the coverslip or plate in the imaging setup.

o Obtain a baseline fluorescence ratio by exciting the cells alternately at 340 nm and 380
nm and measuring the emission at ~510 nm.

o To test the inhibitory effect, pre-incubate the cells with the desired concentration of TS
155-2 for a specific period.

o Stimulate the cells with thrombin.

o Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this
ratio corresponds to an increase in intracellular calcium concentration.

o Compare the calcium response in the presence and absence of TS 155-2 to determine its
inhibitory effect.

Representative Protocol for V-ATPase Activity Assay

This is a general protocol for measuring the activity of V-ATPase from a purified enzyme or
membrane fraction preparation, which can be used to screen for inhibitory compounds like TS
155-2.

Materials:

Purified V-ATPase or membrane vesicles enriched in V-ATPase.

Assay buffer (e.g., MOPS-Tris buffer, pH 7.0, containing MgClz and KCI).

ATP solution.

TS 155-2 solution.

Malachite green reagent for phosphate detection.
Procedure:

e Pre-incubate the purified enzyme or membrane vesicles with various concentrations of TS
155-2 in the assay buffer for a defined period at a specific temperature (e.g., 37°C).
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« Initiate the reaction by adding ATP to a final concentration in the millimolar range.
» Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
o Stop the reaction by adding a quenching solution (e.g., SDS).

o Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the
malachite green assay. The absorbance is typically read at around 620-650 nm.

o Calculate the percentage of V-ATPase inhibition by comparing the activity in the presence of
TS 155-2 to the activity of a vehicle control. Determine the ICso value from a dose-response

curve.

Future Directions

While TS 155-2 shows promise as a biologically active compound, further research is required
to fully understand its therapeutic potential. Key areas for future investigation include:

» Detailed Mechanism of Action: Elucidating the precise molecular target and mechanism by
which TS 155-2 inhibits thrombin-stimulated calcium entry.

o Quantitative Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs
of TS 155-2 to improve potency and selectivity.

« In Vivo Efficacy and Safety: Evaluating the therapeutic effects and toxicological profile of TS
155-2 in relevant animal models of thrombosis, inflammation, and microbial infections.

e V-ATPase Inhibition Confirmation: Conducting direct enzymatic assays to confirm and
quantify the inhibitory activity of TS 155-2 against V-ATPase.

Conclusion

TS 155-2 (JBIR-100) is a fascinating natural product with a range of biological activities that
warrant further investigation. This guide consolidates the current knowledge on this compound
and provides detailed protocols to facilitate future research. The continued exploration of TS
155-2 and its derivatives could lead to the development of novel therapeutic agents for a
variety of diseases.
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 To cite this document: BenchChem. [An In-depth Technical Guide to TS 155-2 (JBIR-100)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564401#what-is-ts-155-2-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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